REACTION_CXSMILES
|
Br[CH2:2][CH2:3][OH:4].[C:5]([O:9][C:10](=[O:18])[NH:11][CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)([CH3:8])([CH3:7])[CH3:6].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:5]([O:9][C:10](=[O:18])[NH:11][CH:12]1[CH2:17][CH2:16][N:15]([CH2:2][CH2:3][OH:4])[CH2:14][CH2:13]1)([CH3:8])([CH3:6])[CH3:7] |f:2.3.4|
|
Name
|
|
Quantity
|
2.38 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NC1CCNCC1)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After 6 hours stirring at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
solvent is evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with ethyl acetate (3×40 mL) and water (40 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CCN(CC1)CCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.96 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |